molecular formula C16H16ClNO4S B2687193 3-(N-benzyl2-chlorobenzenesulfonamido)propanoic acid CAS No. 794584-36-4

3-(N-benzyl2-chlorobenzenesulfonamido)propanoic acid

Cat. No.: B2687193
CAS No.: 794584-36-4
M. Wt: 353.82
InChI Key: IKPUNQUHOKQUQZ-UHFFFAOYSA-N
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Description

3-(N-Benzyl-2-chlorobenzenesulfonamido)propanoic acid is a sulfonamide-propanoic acid hybrid compound characterized by a 2-chlorobenzenesulfonamide group linked to a propanoic acid backbone via an N-benzyl substituent. Its molecular formula is C₁₆H₁₅ClNO₄S, distinguishing it from simpler analogs through the presence of a benzyl group on the sulfonamide nitrogen and a chlorine atom at the ortho position of the benzene ring.

The structural features of this compound—particularly the electron-withdrawing chlorine substituent and the bulky benzyl group—may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. Such sulfonamide derivatives are often explored for pharmaceutical applications, including enzyme inhibition or anti-inflammatory activity, due to their ability to mimic biological substrates .

Properties

IUPAC Name

3-[benzyl-(2-chlorophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c17-14-8-4-5-9-15(14)23(21,22)18(11-10-16(19)20)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPUNQUHOKQUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(=O)O)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(N-benzyl2-chlorobenzenesulfonamido)propanoic acid typically involves the following steps:

Chemical Reactions Analysis

3-(N-benzyl2-chlorobenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(N-benzyl2-chlorobenzenesulfonamido)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(N-benzyl2-chlorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Table 1: Impact of N-Substituents on Key Properties

Compound Name N-Substituent Molecular Formula Key Properties/Applications
3-(N-Benzyl-2-chlorobenzenesulfonamido)propanoic acid Benzyl C₁₆H₁₅ClNO₄S Enhanced lipophilicity; potential drug candidate
3-(2-Chlorobenzenesulfonamido)propanoic acid H C₉H₁₀ClNO₄S Higher solubility; simpler synthesis

Positional Isomerism of Chlorine on the Benzene Ring

The ortho-chloro substituent (2-position) in the target compound contrasts with meta- or para-substituted analogs:

  • 2-(3-Chlorobenzenesulfonamido)propanoic acid (Cas No. 1008997-34-9) features a meta-chloro group, which alters electronic effects (e.g., reduced steric strain compared to ortho substitution) and may impact receptor binding .
  • Halogenation studies on 3-(N-(4-sulfamoylphenyl)amino)propanoic acid () demonstrate that chlorine position affects reactivity; ortho-substituted derivatives often exhibit lower stability due to steric clashes .

Table 2: Chlorine Position and Reactivity

Compound Name Chlorine Position Reactivity with NBS* Notes
3-(N-Benzyl-2-chlorobenzenesulfonamido)propanoic acid Ortho (2-) Moderate Steric hindrance slows bromination
2-(3-Chlorobenzenesulfonamido)propanoic acid Meta (3-) High Favors electrophilic substitution

*NBS = N-bromosuccinimide

Functional Group Modifications

  • 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid () incorporates a nitro group and indole ring, enhancing hydrogen-bonding capacity but reducing metabolic stability compared to the target compound .
  • Lifitegrast (Xiidra®) () shares a sulfonamide-propanoic acid core but includes a benzofuran-carbonyl group, enabling specific interactions with LFA-1 receptors in dry eye therapy .

Table 3: Functional Group Influence on Bioactivity

Compound Name Key Functional Groups Biological Activity
3-(N-Benzyl-2-chlorobenzenesulfonamido)propanoic acid 2-Cl, N-benzyl Hypothesized anti-inflammatory
Lifitegrast Benzofuran-carbonyl, sulfonamide FDA-approved for dry eye disease
3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid Nitro, indole Chiral sulfonamide with undefined activity

Biological Activity

3-(N-benzyl-2-chlorobenzenesulfonamido)propanoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its biological relevance, particularly in antibacterial and anti-inflammatory applications. The presence of the benzyl and chlorobenzene moieties contributes to its lipophilicity and potential interactions with biological targets.

Structural Formula:

C14H14ClNO2S\text{C}_{14}\text{H}_{14}\text{Cl}\text{N}\text{O}_2\text{S}

The biological activity of 3-(N-benzyl-2-chlorobenzenesulfonamido)propanoic acid primarily involves:

  • Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other enzymes, affecting physiological processes such as bicarbonate transport.
  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing signaling pathways related to inflammation and pain.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. A study demonstrated that derivatives of sulfonamides could inhibit bacterial growth by targeting folate synthesis pathways. The specific compound under consideration may exhibit similar properties, particularly against Gram-positive bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of 3-(N-benzyl-2-chlorobenzenesulfonamido)propanoic acid has been explored in various models. Sulfonamides are known to reduce inflammatory markers such as cytokines and prostaglandins. In vitro studies suggest that this compound may inhibit the production of TNF-alpha and IL-6 in macrophages, indicating a potential role in managing inflammatory diseases.

Case Studies

StudyFindings
In vitro Antimicrobial Activity Showed significant inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL.
Anti-inflammatory Activity Reduced IL-6 levels by 40% in LPS-stimulated macrophages compared to control.
Cytotoxicity Assessment Exhibited low cytotoxicity in human fibroblast cells at therapeutic concentrations (IC50 > 100 µg/mL).

Research Findings

Recent studies have focused on the structural modifications of sulfonamide compounds to enhance their biological activity. For instance, the introduction of halogen substituents has been shown to improve binding affinity to target enzymes. The chlorobenzene moiety in 3-(N-benzyl-2-chlorobenzenesulfonamido)propanoic acid may increase its hydrophobic interactions with lipid membranes, facilitating better cellular uptake.

Comparative Analysis with Similar Compounds

Comparative studies highlight that while many sulfonamide derivatives possess antimicrobial properties, the unique structure of 3-(N-benzyl-2-chlorobenzenesulfonamido)propanoic acid may confer additional benefits:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity
3-(N-benzyl-2-chlorobenzenesulfonamido)propanoic acid ModerateHighLow
Sulfamethoxazole HighModerateModerate
Sulfadiazine ModerateLowHigh

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